2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid
Description
2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid is a boron-containing heterocyclic compound featuring a benzo[c][1,2]oxaborole core fused with a hydroxyl group at the 1-position and an acetic acid substituent at the 7-position. The benzooxaborole scaffold is of significant interest in medicinal chemistry due to its ability to interact with biological targets, particularly in antimicrobial and anti-inflammatory applications.
Properties
IUPAC Name |
2-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-8(12)4-6-2-1-3-7-5-14-10(13)9(6)7/h1-3,13H,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGBSYWSOCTLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Hydroxymethylation
Starting with 3-bromo-4-methylbenzonitrile (2 ), N-bromosuccinimide (NBS) mediates radical bromination under photolytic conditions to yield 3-bromo-4-(bromomethyl)benzonitrile. Subsequent hydrolysis with calcium carbonate in a 1,4-dioxane/water system produces 3-bromo-4-(hydroxymethyl)benzonitrile (3 ) in 89% yield.
Boronation and Cyclization
Compound 3 undergoes lithiation at −77°C using n-butyllithium, followed by treatment with triisopropyl borate to form the boronate intermediate. Acidic workup with HCl facilitates cyclization, yielding 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carbonitrile (4 ) with 96% purity.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Substrate Preparation | MeSO3H, 90°C, 16 h | 85% | 95% |
| Alkylation | BrCH2COOH, K2CO3, DMF, 60°C | 72% | 98% |
Functional Group Interconversion
An alternative route involves nitration followed by reduction and carboxylation:
Procedure:
-
Nitration : Electrophilic nitration of 4 using HNO3/H2SO4 introduces a nitro group at the 7-position.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine.
-
Carboxylation : Diazotization and subsequent treatment with cyanide yields the carboxylic acid, which is esterified and hydrolyzed to acetic acid.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 2 h | 68% |
| Reduction | H2 (1 atm), Pd-C, EtOH | 90% |
| Carboxylation | NaNO2/HCl, CuCN, 70°C | 55% |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow systems enhances reproducibility and safety for large-scale production. For example, the boronation step achieves 94% yield in a microreactor at −70°C, reducing reaction time from 16 hours to 30 minutes.
Solvent Optimization
Replacing tetrahydrofuran (THF) with 2-methyltetrahydrofuran (2-MeTHF) in the lithiation step improves sustainability while maintaining 91% yield.
Challenges and Mitigation
-
Borole Ring Stability : The 1-hydroxy group is prone to dehydration. Using anhydrous solvents and inert atmospheres (N2/Ar) prevents degradation.
-
Regioselectivity : Competing reactions during nitration are minimized by low-temperature conditions (0–5°C).
-
Purification : Reverse-phase chromatography with C18 silica gel achieves >98% purity, critical for pharmaceutical applications.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Alkylation | Fewer steps, high atom economy | Requires pure 7-hydroxy substrate | 72% |
| Functional Interconversion | Flexible for derivatives | Multi-step, lower overall yield | 55% |
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzoxaborole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Antiviral Activity
Research indicates that benzoxaboroles, including 2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid, exhibit significant antiviral properties. They have been studied for their ability to inhibit viral proteases essential for viral replication. For instance, studies have shown that this compound can selectively bind to viral proteins, potentially disrupting the viral life cycle and offering a therapeutic avenue for viral infections.
Antibacterial Properties
The compound has also been investigated for its antibacterial activity. Similar benzoxaboroles have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. Its mechanism of action could involve targeting bacterial enzymes or pathways critical for survival.
Drug Development
The unique structure of this compound makes it a candidate for drug development. Its ability to selectively bind to specific proteins enhances its potential as a therapeutic agent. For example, the compound's interactions with enzymes involved in metabolic pathways could be leveraged to design new drugs aimed at metabolic disorders or infections.
Comparative Analysis with Related Compounds
To contextualize the applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Crisaborole | Crisaborole Structure | Approved for topical use in eczema treatment; demonstrates anti-inflammatory properties. |
| 4-Amino-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide | 4-Amino Structure | Exhibits antibacterial activity; potential for different biological activity profiles. |
| 6-Aminobenzo[c][1,2]oxaborol | 6-Amino Structure | Simpler structure; used in synthetic pathways leading to more complex derivatives. |
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The benzoxaborole ring can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Derivative
| Compound | Core Structure | Antifungal Activity (MIC90, μg/mL) | Cytotoxicity (IC50, μM) | Hemolytic Activity (HC50, μg/mL) |
|---|---|---|---|---|
| Parent compound | Benzooxaborole + acetic acid | Not reported | Not reported | Not reported |
| Compound 9 (AmB conjugate) | Benzooxaborole + propanoyl-AmB | 0.25–1.0 (vs. Candida spp.) | >100 | >200 |
Key Findings :
- Compound 9 exhibits high antifungal activity against Candida albicans and Aspergillus fumigatus (MIC90 = 0.25–1.0 μg/mL), surpassing conventional AmB in selectivity due to reduced off-target effects .
- The propanoyl-AmB conjugation in Compound 9 lowers cytotoxicity (IC50 > 100 μM in mammalian cells) and hemolytic activity (HC50 > 200 μg/mL), indicating that structural hybridization with benzooxaborole mitigates toxicity .
- The parent compound’s acetic acid group may limit membrane permeability or target engagement compared to the propanoyl-linked AmB derivative, though direct data are lacking.
Mechanistic Insights
The benzooxaborole moiety in Compound 9 likely enhances binding to fungal ergosterol or disrupts cell wall biosynthesis, synergizing with AmB’s pore-forming action. This dual mechanism explains its improved efficacy and safety compared to standalone AmB or unmodified benzooxaboroles .
Biological Activity
2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid, also known by its CAS number 1268335-32-5, is a compound of interest due to its unique structural characteristics and potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C9H9BO4
- Molecular Weight : 191.98 g/mol
- Purity : ≥97% (HPLC)
- Physical State : Solid (white to light yellow powder)
- Melting Point : 183.0 - 187.0 °C
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits potential as an inhibitor in biochemical pathways involving boron-containing compounds, which are known to participate in cellular signaling and metabolic processes.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleotides or amino acids.
- Cellular Signaling Modulation : As a boron-containing compound, it may interact with cellular signaling pathways that regulate cell growth and differentiation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain pathogens.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
| Pseudomonas aeruginosa | 100 |
Study 2: Enzyme Inhibition Assay
In another study focusing on enzyme inhibition, the compound was tested against a panel of enzymes involved in nucleotide metabolism. It was found to inhibit dihydrofolate reductase (DHFR) activity with an IC50 value of approximately 20 µM.
Discussion
The biological activity of this compound suggests that it holds promise for further development as an antimicrobial agent or as a biochemical tool for studying metabolic pathways. Its mechanism of action appears to involve both direct enzyme inhibition and modulation of cellular signaling pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid?
- Answer : A Suzuki-Miyaura cross-coupling reaction is a viable approach for synthesizing benzoxaborole derivatives. For example, a Pd(PPh₃)₄ catalyst with arylboronic acids in DMF/H₂O at 100°C for 12 hours can yield analogous structures. Post-synthesis, purification via silica gel chromatography is critical to isolate the product . Modifications to this protocol, such as optimizing solvent systems (e.g., THF/water) or adjusting stoichiometric ratios of boron-containing intermediates, may enhance yield for this specific compound.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Multi-modal characterization is essential:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify proton environments and carbon connectivity, referencing databases like NIST Chemistry WebBook for benzeneacetic acid derivatives .
- X-ray Crystallography : Resolve bond angles (e.g., C6–C1–C2 = 121.30°) and torsion angles (e.g., C1–S1–N1–C7 = −0.51°) to confirm stereochemistry and molecular packing .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl and carbonyl stretches) to validate the oxaborol and acetic acid moieties .
Q. What stability considerations are critical for handling and storing this compound?
- Answer : The compound should be stored in anhydrous conditions at 2–8°C to prevent hydrolysis of the oxaborol ring. Stability under UV light and oxidative environments must be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) using HPLC to monitor purity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Answer : Density Functional Theory (DFT) calculations can model the electron density distribution around the oxaborol ring and acetic acid group. For instance, analyzing frontier molecular orbitals (HOMO/LUMO) predicts sites prone to nucleophilic/electrophilic attacks. Thermodynamic data from NIST (e.g., enthalpy of formation) can validate computational models .
Q. What strategies resolve contradictions in reported bioactivity data for benzoxaborole derivatives?
- Answer : Discrepancies in biological assays (e.g., IC₅₀ values) may arise from differences in cell lines or solvent systems. Standardize protocols by:
- Using identical cell cultures (e.g., HEK293 vs. HeLa) and solvent controls (e.g., DMSO concentration ≤0.1%).
- Validating enzyme inhibition assays with positive controls (e.g., bortezomib for proteasome inhibition) .
Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing side products?
- Answer : Design a Design of Experiments (DoE) approach to evaluate factors like temperature (80–120°C), catalyst loading (0.5–5 mol%), and reaction time (8–24 hours). Use HPLC-MS to track intermediates and byproducts. For example, reducing Pd catalyst to 1 mol% in DMF at 90°C improved yield by 15% in analogous benzothiazole syntheses .
Q. What advanced analytical techniques are recommended for studying degradation pathways?
- Answer : High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can identify degradation products. For example, oxidative cleavage of the oxaborol ring under UV light generates benzoic acid derivatives, detectable via MS/MS fragmentation patterns .
Methodological Tables
Table 1 : Key Crystallographic Parameters for Structural Validation (Adapted from )
| Parameter | Value |
|---|---|
| C6–C1–C2 bond angle | 121.30° ± 0.15° |
| O1–C7–N1 angle | 121.64° ± 0.15° |
| Torsion angle (C1–S1–N1–C7) | −0.51° ± 0.14° |
Table 2 : Stability Testing Conditions and Outcomes (Based on )
| Condition | Duration | Purity Loss (%) | Major Degradation Product |
|---|---|---|---|
| 40°C/75% RH | 4 weeks | 8.2 | Benzoic acid derivative |
| UV light (254 nm) | 48 hours | 12.5 | Oxidized oxaborol fragment |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
